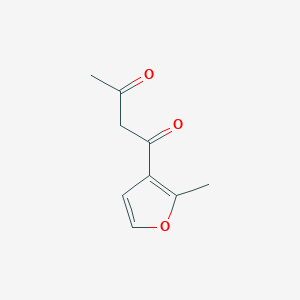
1-(2-Methylfuran-3-yl)butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylfuran-3-yl)butane-1,3-dione is an organic compound with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol . This compound features a furan ring substituted with a methyl group at the 2-position and a butane-1,3-dione moiety at the 3-position. It is primarily used in research settings and has various applications in synthetic chemistry.
Vorbereitungsmethoden
The synthesis of 1-(2-Methylfuran-3-yl)butane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 2-methylfuran with butane-1,3-dione under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Analyse Chemischer Reaktionen
1-(2-Methylfuran-3-yl)butane-1,3-dione undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylfuran-3-yl)butane-1,3-dione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Methylfuran-3-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects .
Vergleich Mit ähnlichen Verbindungen
1-(2-Methylfuran-3-yl)butane-1,3-dione can be compared with other similar compounds, such as:
1-(2-Furyl)butane-1,3-dione: This compound has a similar structure but lacks the methyl group on the furan ring.
1-(2-Thiophenyl)butane-1,3-dione: This compound features a thiophene ring instead of a furan ring, leading to different chemical and biological properties.
4,4,4-Trifluoro-1-(2-furyl)butane-1,3-dione: This compound contains trifluoromethyl groups, which significantly alter its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H10O3 |
|---|---|
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
1-(2-methylfuran-3-yl)butane-1,3-dione |
InChI |
InChI=1S/C9H10O3/c1-6(10)5-9(11)8-3-4-12-7(8)2/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
KDXPULLOHUMGAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CO1)C(=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


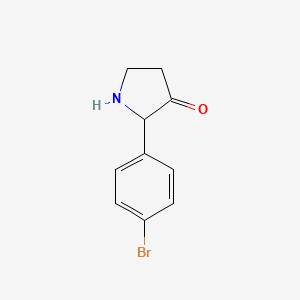
![2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane](/img/structure/B13061674.png)
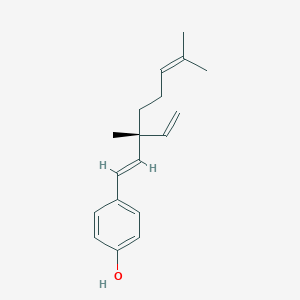
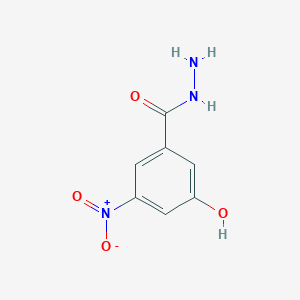
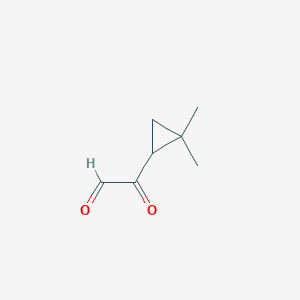
![2-{1-[(Benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid](/img/structure/B13061706.png)



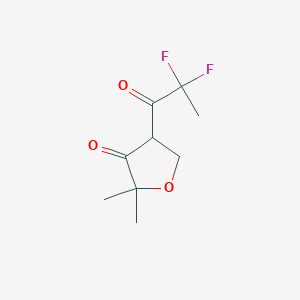
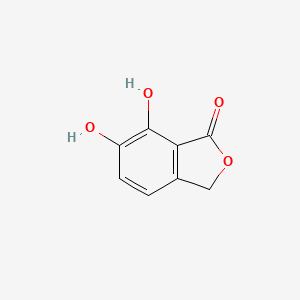
![2-Ethoxybicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B13061744.png)
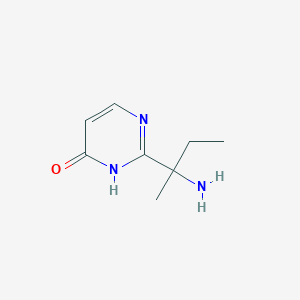
![Racemic-(4aS,6S,7aS)-4-tert-butyl6-ethylhexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/structure/B13061764.png)
